molecular formula C10H13N B12315859 Methyl(1-phenylprop-1-en-2-yl)amine

Methyl(1-phenylprop-1-en-2-yl)amine

Katalognummer: B12315859
Molekulargewicht: 147.22 g/mol
InChI-Schlüssel: LNAJPUKBXPEAJX-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(1-phenylprop-1-en-2-yl)amine: is an organic compound with the molecular formula C10H13N It is a derivative of phenylpropene and is characterized by the presence of a methyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Methyl(1-phenylprop-1-en-2-yl)amine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in substitution reactions where the methyl group or the phenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl(1-phenylprop-1-en-2-yl)amine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of Methyl(1-phenylprop-1-en-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

    1-Phenylpropan-2-amine: This compound is structurally similar but lacks the methyl group attached to the nitrogen atom.

    N-Methyl-1-phenylpropan-2-amine: Another similar compound with a different substitution pattern on the nitrogen atom.

Uniqueness: Methyl(1-phenylprop-1-en-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H13N

Molekulargewicht

147.22 g/mol

IUPAC-Name

(E)-N-methyl-1-phenylprop-1-en-2-amine

InChI

InChI=1S/C10H13N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-8,11H,1-2H3/b9-8+

InChI-Schlüssel

LNAJPUKBXPEAJX-CMDGGOBGSA-N

Isomerische SMILES

C/C(=C\C1=CC=CC=C1)/NC

Kanonische SMILES

CC(=CC1=CC=CC=C1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.